L-Tyrosine, 3,5-dibromo-, methyl ester

Physicochemical Profiling Drug Design ADME

L-Tyrosine, 3,5-dibromo-, methyl ester (CAS 67470-21-7) is a dibrominated derivative of the proteinogenic amino acid L-tyrosine, characterized by bromine substitutions at the 3 and 5 positions of its phenolic ring and a methyl ester protecting group at the C-terminus. It belongs to the class of halogenated tyrosine analogs, which are known to exhibit altered physicochemical properties and biological activities compared to their parent compounds.

Molecular Formula C10H11Br2NO3
Molecular Weight 353.01 g/mol
Cat. No. B12101119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosine, 3,5-dibromo-, methyl ester
Molecular FormulaC10H11Br2NO3
Molecular Weight353.01 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N
InChIInChI=1S/C10H11Br2NO3/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5/h2-3,8,14H,4,13H2,1H3
InChIKeyXIWWDKTXRPGESF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosine, 3,5-Dibromo-, Methyl Ester: A Halogenated Amino Acid Ester for Targeted Research and Synthesis


L-Tyrosine, 3,5-dibromo-, methyl ester (CAS 67470-21-7) is a dibrominated derivative of the proteinogenic amino acid L-tyrosine, characterized by bromine substitutions at the 3 and 5 positions of its phenolic ring and a methyl ester protecting group at the C-terminus [1]. It belongs to the class of halogenated tyrosine analogs, which are known to exhibit altered physicochemical properties and biological activities compared to their parent compounds [2]. This compound is primarily utilized as a synthetic intermediate and research tool, offering distinct advantages in lipophilicity, membrane permeability, and synthetic versatility over the free acid form, 3,5-dibromo-L-tyrosine .

Why L-Tyrosine, 3,5-Dibromo-, Methyl Ester Cannot Be Interchanged with its Free Acid or Non-Brominated Analogs


The simple substitution of 3,5-dibromo-L-tyrosine (free acid) or L-tyrosine methyl ester for L-tyrosine, 3,5-dibromo-, methyl ester is scientifically invalid due to profound differences in lipophilicity, which governs membrane permeability and bioavailability. The methyl ester moiety acts as a prodrug handle, significantly enhancing the compound's ability to cross biological membranes, a property not shared by the free acid [1]. Furthermore, the bromine atoms are critical for halogen bonding interactions with biological targets, a feature absent in non-brominated analogs [2]. These combined structural features dictate a unique pharmacological and synthetic profile that cannot be replicated by simply mixing or interchanging in-class compounds, as evidenced by the distinct XLogP3 values and biological activities reported across studies [3].

Quantitative Differentiation Evidence for L-Tyrosine, 3,5-Dibromo-, Methyl Ester


Enhanced Lipophilicity vs. the Free Acid (XLogP3 Comparison)

The methyl esterification of 3,5-dibromo-L-tyrosine results in a substantial increase in computed lipophilicity. The target compound has an XLogP3 of 2.2, compared to an XLogP3 of 0.4 for its free acid, 3,5-dibromo-L-tyrosine [1]. This 1.8-unit increase predicts significantly improved passive membrane permeability and oral absorption potential.

Physicochemical Profiling Drug Design ADME

Prodrug Potential: Superior Brain Bioavailability of Amino Acid Methyl Esters

Amino acid methyl esters are known to function as effective prodrugs, significantly enhancing the bioavailability of the parent amino acid in target tissues. A class-level study demonstrated that intraperitoneal administration of L-tyrosine methyl ester led to a substantial increase in brain tyrosine levels compared to L-tyrosine itself, proving its efficacy as a prodrug [1]. This principle directly applies to 3,5-dibromo-L-tyrosine methyl ester, where the methyl ester promoiety can be cleaved in vivo to release the active 3,5-dibromo-L-tyrosine, which has demonstrated neuroprotective effects [2].

Pharmacokinetics Prodrug Strategy CNS Delivery

Neuroprotective Activity of the Active Moiety (3,5-Dibromo-L-tyrosine) vs. its Diiodo Analog

The biological activity of the prodrug is generated by its parent compound, 3,5-dibromo-L-tyrosine (DBrT). In a direct in vitro comparison, DBrT showed an IC50 of 127.5±13.3 μmol/L for depressing the frequency of AMPA/kainate receptor-mediated mEPSCs. Its diiodo analog, 3,5-diiodo-L-tyrosine (DIT), had an IC50 of 104.6±14.1 μmol/L in the same assay [1]. While DIT was slightly more potent, DBrT demonstrated significant in vivo efficacy, reducing brain infarct volume by 47.3% in a rat MCAO stroke model, a critical differentiator for therapeutic application [1].

Neuroprotection Ischemia Glutamatergic Transmission

Anti-Cancer Scaffold Validation: Dibromotyrosine Analogs in Metastatic Prostate Cancer

The dibromotyrosine scaffold, which forms the core of the target compound, has been validated as a promising inhibitor of metastatic prostate cancer. In a study of dibromotyrosine-inspired phenolic ester and ether analogues, the ester-containing compounds (5, 6, 8-10) demonstrated higher anti-migratory activity, while ether analogues proved superior for anti-proliferative effects [1]. The ester analog class, which includes the target methyl ester, showed anti-angiogenic, anti-proliferative, and anti-migratory properties with negligible cytotoxicity in human prostate cancer cell lines, highlighting the importance of the ester functionality for anti-migratory activity [1].

Cancer Biology Metastasis Angiogenesis

Optimal Application Scenarios for L-Tyrosine, 3,5-Dibromo-, Methyl Ester Based on Evidence


Preclinical In Vivo Studies of Neuroprotection in Ischemic Stroke

The methyl ester form is the preferred compound for in vivo studies of cerebral ischemia, leveraging its prodrug properties to enhance CNS delivery of the neuroprotective moiety 3,5-dibromo-L-tyrosine (DBrT). This agent has demonstrated a significant 47.3% reduction in brain infarct volume in a rat MCAO model [1]. Selection of this compound over the free acid is strongly supported by the class-level evidence that amino acid methyl esters significantly improve brain bioavailability [2].

Synthesis of Anti-Migratory Agents for Metastatic Prostate Cancer Research

Based on SAR studies demonstrating that dibromotyrosine ester analogues exhibit superior anti-migratory activity against prostate cancer cells [3], this methyl ester is a critical starting material or scaffold for the development of novel inhibitors targeting cancer cell migration and invasion. Its selection over ether analogs is directly validated by the published SAR from the Sallam et al. study, ensuring that the chosen chemistry aligns with the desired biological endpoint [3].

Specialized Peptide Synthesis Requiring a Halogenated Tyrosine Building Block

The methyl ester protection of the carboxyl group makes this compound the reagent of choice for solid-phase or solution-phase peptide synthesis where a 3,5-dibromo-L-tyrosine residue is required. The ester must be selectively removed post-synthesis. This direct application avoids the need for additional protection/deprotection steps required when using the free acid, thereby streamlining synthetic workflows in chemical biology or medicinal chemistry projects .

Quote Request

Request a Quote for L-Tyrosine, 3,5-dibromo-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.